

Spectroscopic Profile of 3-Bromo-4-iodothiophene: A Technical and Methodological Guide

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Compound of Interest

Compound Name: **3-Bromo-4-iodothiophene**

Cat. No.: **B1338637**

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Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of **3-Bromo-4-iodothiophene**. While experimental spectroscopic data for **3-Bromo-4-iodothiophene** is not readily available in public databases, this document provides a detailed overview of the expected spectroscopic behavior based on data from closely related thiophene derivatives, namely 3-bromothiophene and 3,4-dibromothiophene. Furthermore, this guide outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to the target compound.

Spectroscopic Data of Related Thiophene Derivatives

To approximate the spectroscopic characteristics of **3-Bromo-4-iodothiophene**, data from 3-bromothiophene and 3,4-dibromothiophene are presented below. These compounds share the same thiophene core and halogen substitutions, providing valuable reference points for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data of Thiophene Derivatives

Compound	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Thiophene	CDCl ₃	7.327	m	H-2, H-5	
7.116	m		H-3, H-4		
3-					
Bromothiophene	neat	7.023	d	1.68	H-2 or H-5
6.846	d	4.86		H-4	
6.980	dd	3.18, 4.86		H-5 or H-2	
3,4-					
Dibromothiophene	CDCl ₃	7.25	s		H-2, H-5

¹³C NMR Data of Thiophene Derivatives

Compound	Solvent	Chemical Shift (δ , ppm)	Assignment
3,4-Dibromothiophene	CDCl ₃	125.1	C-2, C-5
111.9	C-3, C-4		

Infrared (IR) Spectroscopy Data

Characteristic IR absorption bands for thiophene derivatives are crucial for identifying functional groups and bond vibrations.

Key IR Absorptions for Brominated Thiophenes

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1500-1400	Medium-Strong	C=C stretching in aromatic ring
1250-1000	Medium-Weak	C-H in-plane bending
~800-600	Strong	C-Br stretch
~700-600	Strong	C-S stretch

Mass Spectrometry (MS) Data

The mass spectrum of **3-Bromo-4-iodothiophene** is expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I).

Mass Spectrometry Data for 3-Bromothiophene

m/z	Relative Intensity	Assignment
164	High	[M+2] ⁺ (containing ⁸¹ Br)
162	High	[M] ⁺ (containing ⁷⁹ Br)
83	Medium	[C ₄ H ₃ S] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring NMR, IR, and MS spectra for a compound such as **3-Bromo-4-iodothiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.^[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).^[1]

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0-12 ppm.[1]
 - Employ a pulse angle of 30-45 degrees.[1]
 - Set the relaxation delay to 1-2 seconds.[1]
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to 0-220 ppm.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (for a solid sample):
 - KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk.[1]
 - Thin Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride), drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[2]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or salt plates.[1]
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .[1]

- The instrument's software will automatically subtract the background from the sample spectrum.[1]

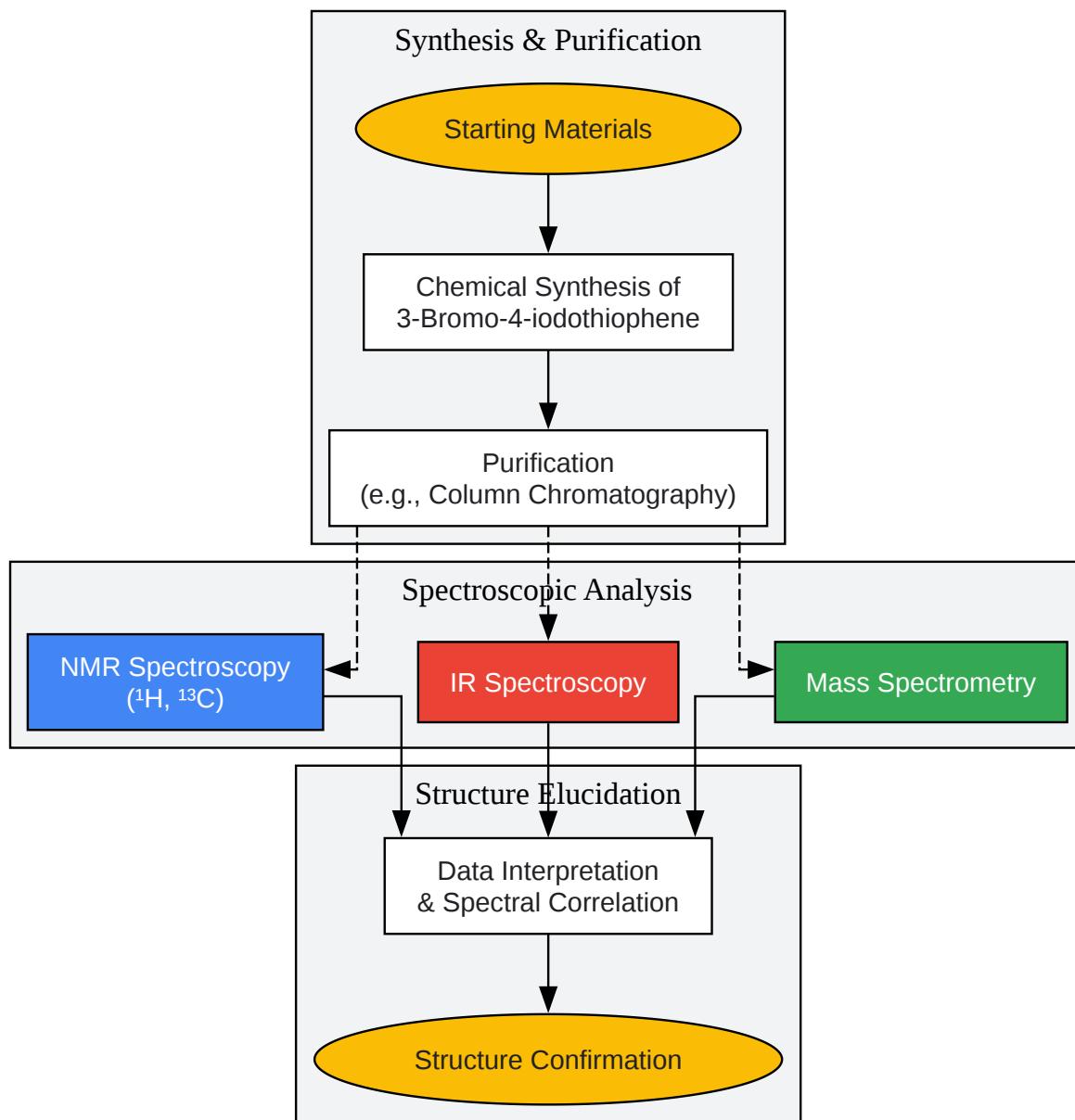
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions that aid in structural elucidation.
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus mass-to-charge ratio (m/z).[3]
- Data Analysis:
 - Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Analyze the isotopic pattern to confirm the presence of bromine and iodine. The presence of one bromine atom results in M^+ and M^++2 peaks of nearly equal intensity.[4]
 - Examine the fragmentation pattern to gain further structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis and structural confirmation of a substituted thiophene derivative like **3-Bromo-4-iodothiophene**.

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Caption: Workflow for the synthesis and spectroscopic confirmation of **3-Bromo-4-iodothiophene**.

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